molecular formula C11H10ClNO3S B2493757 1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride CAS No. 2169907-32-6

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride

Cat. No.: B2493757
CAS No.: 2169907-32-6
M. Wt: 271.72
InChI Key: HISQFHADGJXGKB-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S. It is a white to pale yellow solid with a strong, pungent odor. This compound is relatively stable at room temperature but hydrolyzes upon contact with water . It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride typically involves the reaction of 1-ethyl-4-oxo-quinoline-3-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

1-ethyl-4-oxo-quinoline-3-sulfonic acid+thionyl chloride1-ethyl-4-oxo-quinoline-3-sulfonyl chloride+SO2+HCl\text{1-ethyl-4-oxo-quinoline-3-sulfonic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-ethyl-4-oxo-quinoline-3-sulfonic acid+thionyl chloride→1-ethyl-4-oxo-quinoline-3-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield 1-ethyl-4-hydroxy-quinoline-3-sulfonyl derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .

Scientific Research Applications

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    1-Methyl-4-oxo-quinoline-3-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    4-Oxo-quinoline-3-sulfonyl chloride: Lacks the ethyl group at the nitrogen atom.

    1-Ethyl-4-hydroxy-quinoline-3-sulfonyl chloride: Contains a hydroxy group instead of a keto group at the 4-position.

The uniqueness of this compound lies in its specific reactivity and the presence of both the ethyl and sulfonyl chloride groups, which provide distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

1-ethyl-4-oxoquinoline-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISQFHADGJXGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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